

# Teriflunomide-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: Teriflunomide-d4

Cat. No.: B1140442 Get Quote

## **Technical Guide: Teriflunomide-d4**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Teriflunomide-d4**, a deuterated analog of Teriflunomide. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and bioanalytical studies. This document covers the fundamental physicochemical properties, a detailed experimental protocol for its use as an internal standard, and the core signaling pathway of its non-deuterated parent compound, Teriflunomide.

### **Core Data Presentation**

The key quantitative data for **Teriflunomide-d4** is summarized in the table below for quick reference.

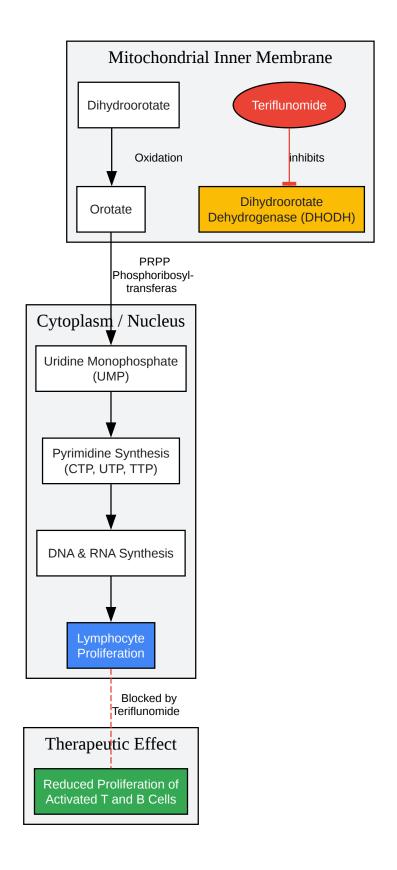
Parameter	Value
CAS Number	1185240-22-5
Molecular Formula	C12H5D4F3N2O2
Molecular Weight	274.24 g/mol



## **Signaling Pathway of Teriflunomide**

Teriflunomide's primary mechanism of action involves the inhibition of a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of rapidly dividing cells like activated lymphocytes.[1][2][3]





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Caption: Mechanism of action of Teriflunomide via inhibition of DHODH.



Teriflunomide selectively and reversibly inhibits dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines.[2][3][4] This inhibition leads to a depletion of the pyrimidine pool required for DNA and RNA synthesis, thereby exerting a cytostatic effect on rapidly proliferating cells such as activated T and B lymphocytes. [4][5] This reduction in lymphocyte proliferation is a key factor in its therapeutic efficacy in autoimmune diseases like multiple sclerosis.[1][2]

## **Experimental Protocols**

**Teriflunomide-d4** is commonly used as an internal standard (IS) in bioanalytical methods for the quantification of Teriflunomide in biological matrices, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

## Quantification of Teriflunomide in Human Plasma using LC-MS/MS

This protocol outlines a typical method for the determination of Teriflunomide in human plasma.

- 1. Materials and Reagents
- · Teriflunomide analytical standard
- Teriflunomide-d4 (Internal Standard)
- Acetonitrile (ACN), HPLC or LC-MS grade
- Formic acid, LC-MS grade
- Ammonium formate
- Ultrapure water
- Human plasma (blank)
- 2. Preparation of Solutions
- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Teriflunomide and **Teriflunomide-d4** in a suitable solvent like methanol or ACN.



- Working Standard Solutions: Serially dilute the Teriflunomide stock solution with a 50:50 ACN/water mixture to prepare calibration standards.
- Internal Standard Working Solution: Dilute the Teriflunomide-d4 stock solution to a fixed concentration (e.g., 100 ng/mL) with ACN.
- 3. Sample Preparation
- To 100  $\mu L$  of plasma sample (calibrator, quality control, or unknown), add 25  $\mu L$  of the Internal Standard Working Solution.
- Vortex briefly to mix.
- Add 300 μL of cold acetonitrile to precipitate plasma proteins.
- · Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions
- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm).
  - Mobile Phase A: 5mM ammonium formate with 0.1% formic acid in water.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Flow Rate: 0.5 mL/min.
  - Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, hold for a wash step, and then return to initial conditions for equilibration.



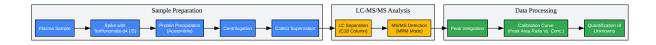
- Injection Volume: 5 μL.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Source: Electrospray Ionization (ESI), negative ion mode.
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transitions (example):
    - Teriflunomide: Q1: 269.0 m/z → Q3: 159.9 m/z
    - **Teriflunomide-d4**: Q1: 273.0 m/z → Q3: 164.0 m/z
  - Instrument Parameters: Optimize parameters such as desolvation temperature, gas flows, and collision energy for maximum signal intensity.

#### 5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Teriflunomide to
   Teriflunomide-d4 against the nominal concentration of the calibration standards.
- Use a linear regression model with appropriate weighting to fit the curve.
- Determine the concentration of Teriflunomide in the unknown samples by interpolating their peak area ratios from the calibration curve.

## **Experimental Workflow Visualization**

The following diagram illustrates the logical flow of the bioanalytical method described above.



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Caption: Bioanalytical workflow for Teriflunomide quantification.

This guide provides essential technical information for the use of **Teriflunomide-d4** in a research and development setting. The provided protocol and diagrams serve as a foundation for developing and implementing robust bioanalytical assays.

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